4-[(cyclohexylamino)carbonyl]-1-methylpyridinium
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Overview
Description
4-[(cyclohexylamino)carbonyl]-1-methylpyridinium is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a pyridinium ring substituted with a methyl group and a cyclohexylcarbamoyl group, contributes to its distinct chemical properties and reactivity .
Preparation Methods
The synthesis of 4-[(cyclohexylamino)carbonyl]-1-methylpyridinium typically involves the quaternization of 4-(cyclohexylcarbamoyl)pyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for pyridinium salts, including this compound, often involve similar synthetic routes but on a larger scale. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
4-[(cyclohexylamino)carbonyl]-1-methylpyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-[(cyclohexylamino)carbonyl]-1-methylpyridinium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids and ylides.
Biology: The compound exhibits antimicrobial properties and is used in the development of antibacterial and antifungal agents.
Industry: The compound is employed in the production of surfactants, corrosion inhibitors, and textile softeners.
Mechanism of Action
The mechanism of action of 4-[(cyclohexylamino)carbonyl]-1-methylpyridinium involves its interaction with cellular membranes and enzymes. The compound can disrupt the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with essential biochemical pathways .
Comparison with Similar Compounds
4-[(cyclohexylamino)carbonyl]-1-methylpyridinium can be compared with other pyridinium salts, such as:
1-Methyl-4-(phenylcarbamoyl)pyridinium: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-Methyl-4-(ethylcarbamoyl)pyridinium: Contains an ethyl group instead of a cyclohexyl group.
1-Methyl-4-(benzylcarbamoyl)pyridinium: Features a benzyl group in place of the cyclohexyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C13H19N2O+ |
---|---|
Molecular Weight |
219.3 g/mol |
IUPAC Name |
N-cyclohexyl-1-methylpyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-15-9-7-11(8-10-15)13(16)14-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3/p+1 |
InChI Key |
UWXXDHWOPNLUTI-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
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